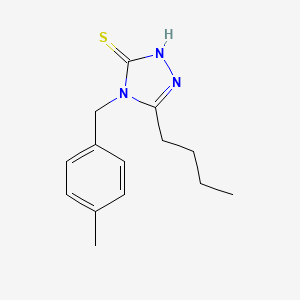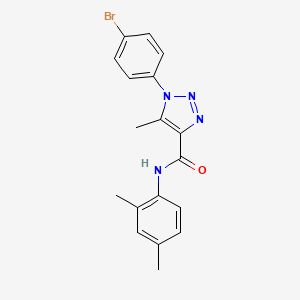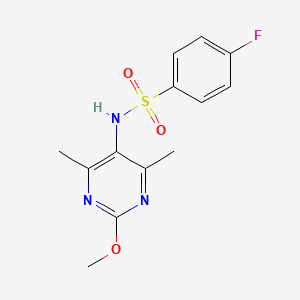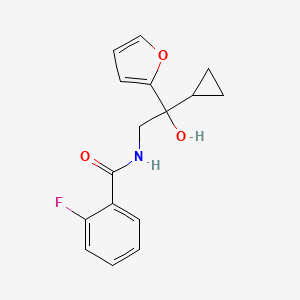
2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, specific details about the molecular structure of “2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene” are not available .Chemical Reactions Analysis
The chemical reactions involving “2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene” are not well-documented .Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
Aromatic nucleophilic substitution reactions were used to synthesize fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers, incorporating structures similar to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene. These copolymers demonstrated significant ion exchange capacity, mechanical stability, thermal stability, and oxidative stability. Such materials are excellent candidates for proton exchange membranes in fuel cells, offering potential alternatives to commercial membranes like Nafion 212® due to their reliable chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).
Antioxidant Activity of Arylmethanesulfonyl Derivatives
Research on the synthesis and antioxidant activity of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, which are structurally related to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene, revealed that certain compounds exhibited excellent radical scavenging activity. This finding highlights the potential of such compounds in developing antioxidant agents, with methoxy substituents on the aromatic ring showing greater activity (Lavanya, Padmavathi, & Padmaja, 2014).
Nanofiltration Membrane Development
Innovative sulfonated aromatic diamine monomers were synthesized for creating thin-film composite nanofiltration membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, attributable to the sulfonated monomers. The application in dye treatment experiments demonstrated the membranes' potential in water permeation and dye rejection, underscoring the importance of such sulfonated compounds in environmental purification processes (Liu et al., 2012).
Photochemical Studies
The photochemical behavior of 1,4-bis(phenylsulfonyloxy)benzene, closely related to the chemical of interest, was explored, revealing S–O cleavage leading to various photoproducts. These studies are crucial for understanding the photo-Fries rearrangement and acid generation mechanisms, offering insights into the photostability and photoreactivity of similar sulfonated aromatic compounds (Wu & Wu, 2017).
Electroluminescent Device Development
Research into blue thermally activated delayed fluorescence materials based on bis(phenylsulfonyl)benzene derivatives, akin to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene, has led to significant advancements in electroluminescent devices. These materials demonstrate high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and independent of solvent and pH, with large Stokes shifts. Such attributes make them valuable for creating efficient, durable luminescent materials for various applications (Liu et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methylsulfonyl-1,4-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-26(22,23)21-14-19(24-15-17-8-4-2-5-9-17)12-13-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWUYCYAVAIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)
![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)



![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)


![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)
![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)